5-bromo-4-chloro-1,3-dioxaindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-chloro-1,3-dioxaindane is a chemical compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol It is a derivative of indane, featuring both bromine and chlorine substituents on the aromatic ring, along with a 1,3-dioxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-1,3-dioxaindane typically involves the bromination and chlorination of indane derivatives. One common method includes the radical bromination of 4-bromo-3-nitrotoluene, followed by a series of substitution reactions to introduce the chlorine and dioxane groups . The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-chloro-1,3-dioxaindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-chloro-1,3-dioxaindane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-4-chloro-1,3-dioxaindane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-4-chloro-3-indolyl-1,3-diacetate: This compound has similar bromine and chlorine substituents but features an indole moiety instead of a dioxane ring.
5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Another similar compound with an indole structure, used as a substrate for beta-galactosidase.
Uniqueness
5-bromo-4-chloro-1,3-dioxaindane is unique due to its 1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indole derivatives and contributes to its specific reactivity and applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-4-chloro-1,3-dioxaindane can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-dichlorophenol", "2-bromo-3-chlorophenol", "sodium hydroxide", "sodium carbonate", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,3-dichlorophenol is reacted with sodium hydroxide and sodium carbonate to form 2,3-dichlorophenolate.", "Step 2: 2-bromo-3-chlorophenol is reacted with 2,3-dichlorophenolate in the presence of acetic anhydride and glacial acetic acid to form 5-bromo-4-chloro-2-hydroxydiphenyl ether.", "Step 3: 5-bromo-4-chloro-2-hydroxydiphenyl ether is reacted with sulfuric acid to form 5-bromo-4-chloro-2-hydroxydiphenyl sulfonic acid.", "Step 4: 5-bromo-4-chloro-2-hydroxydiphenyl sulfonic acid is reacted with hydrogen peroxide in the presence of sodium chloride to form 5-bromo-4-chloro-2-hydroxydiphenyl sulfone.", "Step 5: 5-bromo-4-chloro-2-hydroxydiphenyl sulfone is reacted with sodium hydroxide and water to form 5-bromo-4-chloro-1,3-dioxaindane." ] } | |
CAS-Nummer |
72744-46-8 |
Molekularformel |
C7H4BrClO2 |
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
5-bromo-4-chloro-1,3-benzodioxole |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 |
InChI-Schlüssel |
SBNRIUMWIAAIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.